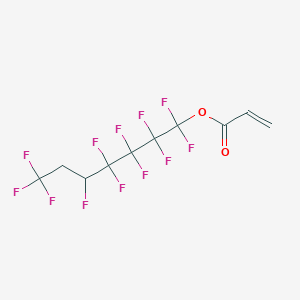![molecular formula C14H9Cl4NO4 B14645438 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene CAS No. 55751-92-3](/img/structure/B14645438.png)
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene: is an organochlorine compound characterized by the presence of multiple chlorine atoms and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to form trichlorobenzene. This is followed by the introduction of the nitro group and the chloroethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-aminophenoxy]benzene.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Trichloro-2-[2-(2-chloroethoxy)ethoxy]benzene
- 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene
- 1,2,4-Trichloro-5-(2,4,5-trichlorobenzyl)benzene
Uniqueness
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene is unique due to the presence of both a nitro group and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific functional groups are required.
Eigenschaften
CAS-Nummer |
55751-92-3 |
|---|---|
Molekularformel |
C14H9Cl4NO4 |
Molekulargewicht |
397.0 g/mol |
IUPAC-Name |
1,3,5-trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene |
InChI |
InChI=1S/C14H9Cl4NO4/c15-3-4-22-13-7-9(1-2-12(13)19(20)21)23-14-10(17)5-8(16)6-11(14)18/h1-2,5-7H,3-4H2 |
InChI-Schlüssel |
UGIIODMUGZEZDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)OCCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




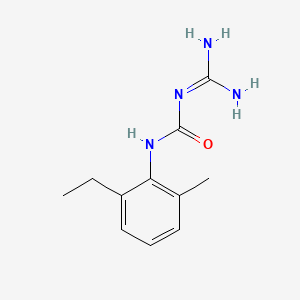
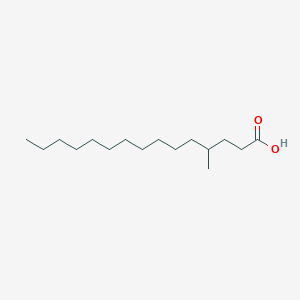
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)

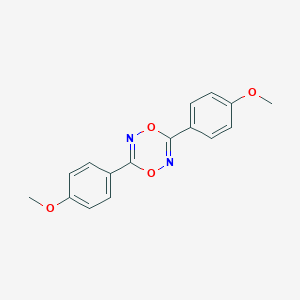
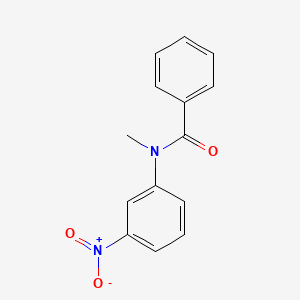
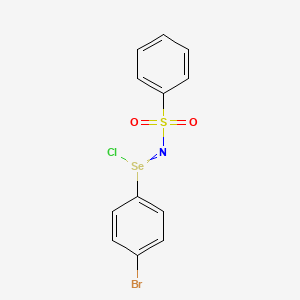
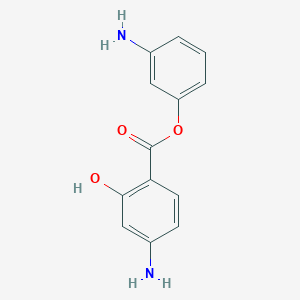
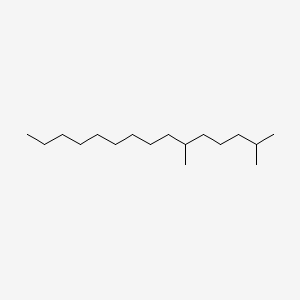
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
